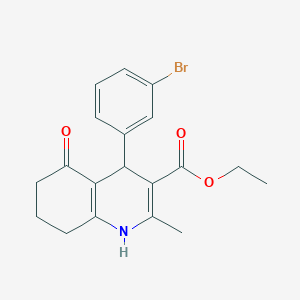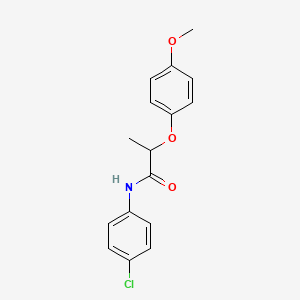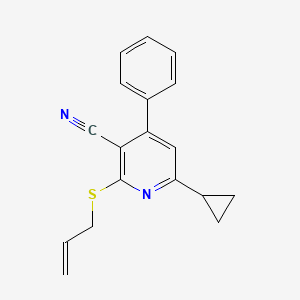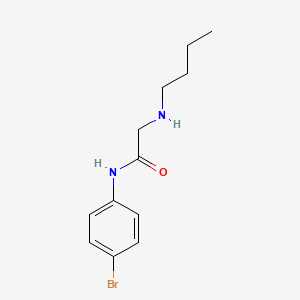![molecular formula C20H24N2O4 B4990144 2-methyl-2-[(phenoxyacetyl)amino]propyl (4-methylphenyl)carbamate](/img/structure/B4990144.png)
2-methyl-2-[(phenoxyacetyl)amino]propyl (4-methylphenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-2-[(phenoxyacetyl)amino]propyl (4-methylphenyl)carbamate, also known as MPAC, is a carbamate derivative that has been widely used in scientific research due to its unique properties. MPAC is a white crystalline solid that is soluble in organic solvents and is commonly used as a reagent in organic synthesis.
Mécanisme D'action
The mechanism of action of 2-methyl-2-[(phenoxyacetyl)amino]propyl (4-methylphenyl)carbamate is not yet fully understood. However, it has been suggested that 2-methyl-2-[(phenoxyacetyl)amino]propyl (4-methylphenyl)carbamate acts as a cholinesterase inhibitor, which means that it inhibits the breakdown of acetylcholine in the body. Acetylcholine is a neurotransmitter that plays an important role in the regulation of muscle contractions, among other functions. By inhibiting the breakdown of acetylcholine, 2-methyl-2-[(phenoxyacetyl)amino]propyl (4-methylphenyl)carbamate may have a positive effect on muscle function, which could be beneficial in the treatment of various neuromuscular disorders.
Biochemical and Physiological Effects
2-methyl-2-[(phenoxyacetyl)amino]propyl (4-methylphenyl)carbamate has been shown to have a number of biochemical and physiological effects. In animal studies, 2-methyl-2-[(phenoxyacetyl)amino]propyl (4-methylphenyl)carbamate has been shown to increase the levels of acetylcholine in the brain, which could improve cognitive function. 2-methyl-2-[(phenoxyacetyl)amino]propyl (4-methylphenyl)carbamate has also been shown to improve muscle function in animal models of neuromuscular disorders. In addition, 2-methyl-2-[(phenoxyacetyl)amino]propyl (4-methylphenyl)carbamate has been shown to have anti-inflammatory and antioxidant properties, which could be beneficial in the treatment of various inflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-methyl-2-[(phenoxyacetyl)amino]propyl (4-methylphenyl)carbamate in lab experiments is its versatility. 2-methyl-2-[(phenoxyacetyl)amino]propyl (4-methylphenyl)carbamate can be used as a reagent in organic synthesis, as a ligand in the preparation of metal complexes, and as a chiral auxiliary in asymmetric synthesis. In addition, 2-methyl-2-[(phenoxyacetyl)amino]propyl (4-methylphenyl)carbamate is relatively easy to synthesize and is readily available. However, there are also some limitations to using 2-methyl-2-[(phenoxyacetyl)amino]propyl (4-methylphenyl)carbamate in lab experiments. For example, 2-methyl-2-[(phenoxyacetyl)amino]propyl (4-methylphenyl)carbamate is not very soluble in water, which can make it difficult to use in aqueous solutions. In addition, 2-methyl-2-[(phenoxyacetyl)amino]propyl (4-methylphenyl)carbamate can be toxic in high doses, which means that care must be taken when handling it in the laboratory.
Orientations Futures
There are a number of future directions for research involving 2-methyl-2-[(phenoxyacetyl)amino]propyl (4-methylphenyl)carbamate. One area of research could focus on the development of new synthetic methods for 2-methyl-2-[(phenoxyacetyl)amino]propyl (4-methylphenyl)carbamate, which could improve its efficiency and yield. Another area of research could focus on the development of new applications for 2-methyl-2-[(phenoxyacetyl)amino]propyl (4-methylphenyl)carbamate, such as its use in the treatment of neuromuscular disorders or inflammatory conditions. Finally, research could focus on the development of new derivatives of 2-methyl-2-[(phenoxyacetyl)amino]propyl (4-methylphenyl)carbamate, which could have even more potent biological activity.
Méthodes De Synthèse
The synthesis of 2-methyl-2-[(phenoxyacetyl)amino]propyl (4-methylphenyl)carbamate involves the reaction of 4-methylphenyl isocyanate with 2-amino-2-methyl-1-propanol in the presence of phenoxyacetic acid. The reaction proceeds via the formation of an intermediate, which is then converted to 2-methyl-2-[(phenoxyacetyl)amino]propyl (4-methylphenyl)carbamate through a series of chemical reactions. The synthesis of 2-methyl-2-[(phenoxyacetyl)amino]propyl (4-methylphenyl)carbamate is a relatively straightforward process that can be carried out in a laboratory setting.
Applications De Recherche Scientifique
2-methyl-2-[(phenoxyacetyl)amino]propyl (4-methylphenyl)carbamate has been extensively used in scientific research due to its unique properties. It has been used as a reagent in organic synthesis, and as a ligand in the preparation of metal complexes. 2-methyl-2-[(phenoxyacetyl)amino]propyl (4-methylphenyl)carbamate has also been used as a chiral auxiliary in asymmetric synthesis, and as a catalyst in various chemical reactions. In addition, 2-methyl-2-[(phenoxyacetyl)amino]propyl (4-methylphenyl)carbamate has been used as a starting material for the synthesis of other biologically active compounds.
Propriétés
IUPAC Name |
[2-methyl-2-[(2-phenoxyacetyl)amino]propyl] N-(4-methylphenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4/c1-15-9-11-16(12-10-15)21-19(24)26-14-20(2,3)22-18(23)13-25-17-7-5-4-6-8-17/h4-12H,13-14H2,1-3H3,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXUBJPUSHHQEAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)OCC(C)(C)NC(=O)COC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-methyl-2-[(2-phenoxyacetyl)amino]propyl] N-(4-methylphenyl)carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{[5-(2-chlorophenyl)-2-furyl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4990063.png)

![6-methyl-4-[2-(trifluoromethyl)phenyl]-3,4-dihydro-2(1H)-quinolinone](/img/structure/B4990076.png)
![N-mesityl-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B4990094.png)

![1-{N-(4-ethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}-4-piperidinecarboxamide](/img/structure/B4990117.png)

![1-[2-(1,3-benzodioxol-5-yl)ethyl]-3-(3-methylbenzyl)-2,5-pyrrolidinedione](/img/structure/B4990127.png)
![1-[5-(2,5-dimethylphenoxy)pentyl]pyrrolidine](/img/structure/B4990134.png)
![N-(1-{[4-(aminosulfonyl)phenyl]amino}-2,2,2-trichloroethyl)-4-nitrobenzamide](/img/structure/B4990137.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]pentanamide](/img/structure/B4990161.png)
![N-allyl-2-[(4-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4990169.png)
